molecular formula C19H23NO2S B2609914 2-ethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide CAS No. 2034599-69-2

2-ethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide

Cat. No.: B2609914
CAS No.: 2034599-69-2
M. Wt: 329.46
InChI Key: QJSQKDVORDNUNK-UHFFFAOYSA-N
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Description

2-ethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications

Preparation Methods

The synthesis of 2-ethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the cyclopentylmethylamine intermediate: This can be achieved by reacting cyclopentanone with an appropriate amine under reductive amination conditions.

    Introduction of the thiophenyl group: This step involves the reaction of the cyclopentylmethylamine intermediate with a thiophene derivative, often through a nucleophilic substitution reaction.

    Formation of the benzamide core: The final step involves the reaction of the thiophenyl-substituted cyclopentylmethylamine with an ethoxybenzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

2-ethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under suitable conditions, leading to a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-ethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It is used in the development of new materials with unique properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and benzamide core are key structural features that enable the compound to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest .

Comparison with Similar Compounds

2-ethoxy-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide can be compared with other similar compounds, such as:

    Thiophene derivatives: These compounds share the thiophene ring structure and are known for their diverse biological activities and applications in materials science.

    Benzamide derivatives: Compounds with a benzamide core are widely studied for their therapeutic potential, particularly as enzyme inhibitors or receptor modulators.

The uniqueness of this compound lies in its combination of the ethoxy, thiophenyl, and cyclopentylmethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-ethoxy-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S/c1-2-22-17-8-4-3-7-16(17)18(21)20-14-19(10-5-6-11-19)15-9-12-23-13-15/h3-4,7-9,12-13H,2,5-6,10-11,14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSQKDVORDNUNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2(CCCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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